molecular formula C15H17N5O3 B2918951 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide CAS No. 2097892-75-4

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide

Cat. No.: B2918951
CAS No.: 2097892-75-4
M. Wt: 315.333
InChI Key: BYCGKWOGTMKFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide is a synthetic compound featuring a fused bicyclic core of cyclopenta[c]pyridazin-3-one. This core consists of a five-membered cyclopentane ring fused to a pyridazine ring, with a ketone group at the 3-position. The ethyl group attached to the pyridazinone moiety is further linked to an acetamide functional group substituted with a pyridazin-3-yloxy chain.

The pyridazin-3-yloxy group may enhance solubility due to its polar nature, while the cyclopenta[c]pyridazinone core could contribute to conformational rigidity, influencing target binding.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-pyridazin-3-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-13(10-23-14-5-2-6-17-18-14)16-7-8-20-15(22)9-11-3-1-4-12(11)19-20/h2,5-6,9H,1,3-4,7-8,10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCGKWOGTMKFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)COC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[c]pyridazinone Core: This step involves the cyclization of a suitable precursor, such as a substituted hydrazine and a cyclopentanone derivative, under acidic or basic conditions to form the cyclopenta[c]pyridazinone core.

    Introduction of the Ethyl Linker: The next step involves the alkylation of the cyclopenta[c]pyridazinone core with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the Pyridazin-3-yloxyacetamide Moiety: The final step involves the coupling of the ethylated intermediate with a pyridazin-3-yloxyacetamide derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases, neurological disorders, and cardiovascular conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in disease pathways.

Comparison with Similar Compounds

2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide ()

  • Structure: Features a seven-membered cyclohepta[c]pyridazinone core instead of cyclopenta[c]pyridazinone.
  • Substituents : A trifluoromethyl benzimidazole group replaces the pyridazin-3-yloxy chain.
  • Molecular Data : Formula C21H22F3N5O2, molecular weight 433.43 g/mol.
  • Implications : The larger ring may reduce ring strain but increase lipophilicity. The trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility .

Analogues with Heterocyclic Substituents

N-(1H-Indazol-6-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide ()

  • Structure: Shares the cyclopenta[c]pyridazinone core but substitutes the acetamide with an indazol-6-yl group.
  • Molecular Data : Formula C17H17N5O2, molecular weight 323.35 g/mol.
  • Implications : The indazole moiety may improve binding affinity through aromatic π-π interactions or hydrogen bonding, though its bulkiness could hinder membrane permeability .

2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide ()

  • Structure : Replaces the pyridazin-3-yloxy group with a pyrazin-2-yl substituent.
  • Molecular Data : Formula C14H15N5O2, molecular weight 285.30 g/mol.
  • Implications : Pyrazine’s smaller size and electron-deficient nature may enhance solubility and facilitate interactions with charged residues in target proteins .

Analogues with Extended Conjugation

2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide ()

  • Structure: Combines a cyclohepta[c]pyridazinone core with a thiazolylidene-pyrindine substituent.

Data Tables

Compound Name (Source) Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Cyclopenta[c]pyridazinone Ethyl-pyridazin-3-yloxy acetamide Inferred* ~300–350 (estimated)
Cyclohepta[c]pyridazinone Trifluoromethyl benzimidazole ethyl C21H22F3N5O2 433.43
Cyclopenta[c]pyridazinone Indazol-6-yl propanamide C17H17N5O2 323.35
Cyclopenta[c]pyridazinone Pyrazin-2-yl propanamide C14H15N5O2 285.30
Cyclohepta[c]pyridazinone Thiazolylidene-pyridine acetamide Not provided Not provided

*Estimated based on structural analogs.

Research Findings and Implications

  • Ring Size: Cyclopenta[c]pyridazinone derivatives (e.g., ) generally exhibit lower molecular weights (285–323 g/mol) compared to cyclohepta[c]pyridazinone analogs (433 g/mol in ). Smaller rings may improve bioavailability due to reduced steric hindrance .
  • Substituent Effects :
    • Pyridazin-3-yloxy (Target Compound) : Likely enhances solubility via polar oxygen atoms, contrasting with ’s lipophilic trifluoromethyl group.
    • Indazol-6-yl () : May improve binding to aromatic-rich enzyme pockets but could limit blood-brain barrier penetration.
    • Pyrazin-2-yl () : Electron-deficient nature might favor interactions with positively charged residues in enzymatic active sites .

Biological Activity

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a unique structural framework that includes a cyclopenta[c]pyridazine moiety, which is known for its diverse biological activities. The presence of the pyridazine ring suggests potential interactions with various biological targets, including enzymes and receptors.

Molecular Formula Molecular Weight CAS Number
C15H16N4O2284.31 g/mol2097900-92-8
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it could interact with kinases or phosphatases, which play crucial roles in cell signaling and regulation.
  • Receptor Modulation : Its structural features may allow it to bind selectively to certain receptors, potentially modulating their activity. This aspect warrants further investigation through binding affinity studies and molecular docking simulations.

Antibacterial Properties

Recent studies have indicated that similar compounds exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for related compounds has been reported at 256 µg/mL . While specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

Compounds containing pyridazine rings have shown promise in anticancer research. They have been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of pyridazine have been studied for their ability to inhibit cancer cell proliferation in vitro .

Case Studies and Research Findings

  • In Vitro Studies : Initial in vitro studies using related compounds have demonstrated cytotoxic effects on cancer cell lines. These studies utilized assays such as MTT and Annexin V staining to assess cell viability and apoptosis rates.
  • Molecular Docking Studies : Computational studies have indicated that the compound may interact favorably with target proteins involved in disease pathways. Molecular docking simulations suggest binding affinities that could be explored further through experimental validation.

Future Directions

To fully elucidate the biological activity of this compound, the following research avenues should be pursued:

  • Binding Affinity Studies : Utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding interactions with target proteins.
  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of the compound in animal models to assess therapeutic efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.